![molecular formula C27H29FN4O4S B11428899 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)oxalamide](/img/structure/B11428899.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-{1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-1-(THIOPHEN-2-YL)PROPAN-2-YL}ETHANEDIAMIDE is a complex organic compound that features a combination of benzodioxole, fluorophenyl, piperazine, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-{1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-1-(THIOPHEN-2-YL)PROPAN-2-YL}ETHANEDIAMIDE typically involves multi-step organic synthesis. The process may include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Fluorophenyl Piperazine: This step might involve the reaction of piperazine with 4-fluorobenzyl chloride.
Coupling with the Thiophene Group: The thiophene group can be introduced via a cross-coupling reaction, such as a Suzuki or Stille coupling.
Final Assembly: The final step involves the coupling of the intermediate products to form the target compound, often using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole or thiophene moieties.
Reduction: Reduction reactions could target the amide bonds or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at the fluorophenyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a drug candidate, particularly if it exhibits interesting pharmacological properties.
Medicine
In medicine, the compound could be explored for its therapeutic potential, possibly as an anti-inflammatory, anti-cancer, or neuroactive agent.
Industry
In industry, it might find applications in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-{1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-1-(THIOPHEN-2-YL)PROPAN-2-YL}ETHANEDIAMIDE would depend on its specific interactions with biological targets. Potential mechanisms could involve binding to receptors, inhibition of enzymes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-{1-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-1-(THIOPHEN-2-YL)PROPAN-2-YL}ETHANEDIAMIDE
- **N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-{1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1-(THIOPHEN-2-YL)PROPAN-2-YL}ETHANEDIAMIDE
Uniqueness
The uniqueness of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-{1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-1-(THIOPHEN-2-YL)PROPAN-2-YL}ETHANEDIAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C27H29FN4O4S |
|---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]oxamide |
InChI |
InChI=1S/C27H29FN4O4S/c1-18(30-27(34)26(33)29-16-19-4-9-22-23(15-19)36-17-35-22)25(24-3-2-14-37-24)32-12-10-31(11-13-32)21-7-5-20(28)6-8-21/h2-9,14-15,18,25H,10-13,16-17H2,1H3,(H,29,33)(H,30,34) |
InChI Key |
NBHSWEVAEWFYBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)F)NC(=O)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(furan-2-ylmethyl)sulfanyl]-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11428822.png)
![3-(4-bromophenyl)-8-(2-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11428829.png)
![2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11428830.png)

![7-(4-Ethoxy-3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11428845.png)
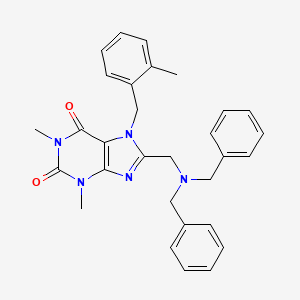
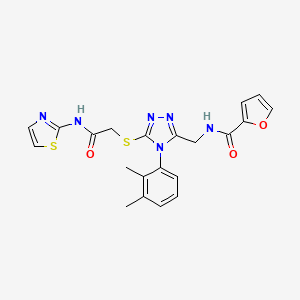
![2-(1,3-benzothiazol-2-yl)-4-chloro-5-[4-(furan-2-ylcarbonyl)piperazin-1-yl]pyridazin-3(2H)-one](/img/structure/B11428868.png)
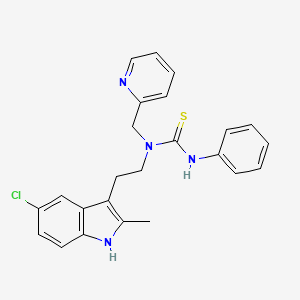
![3-(4-Chlorophenoxy)-4-{[(2-methoxyethyl)amino]methyl}-1-(2-methylphenyl)azetidin-2-one](/img/structure/B11428888.png)
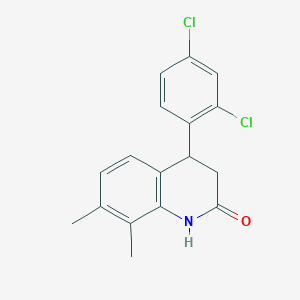
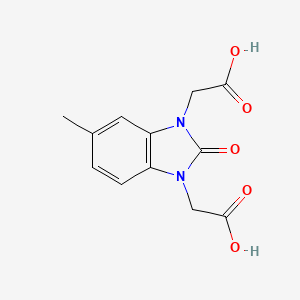
![3-(3-methylphenyl)-6-oxo-8-(2,4,5-trimethoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11428898.png)
![2-(5-chlorothiophen-2-yl)-6-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11428906.png)
